![molecular formula C20H13Br B110492 9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 15364-55-3](/img/structure/B110492.png)
9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Übersicht
Beschreibung
9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene (CAS: 15364-55-3), also known as 9-bromotriptycene, is a brominated derivative of the triptycene scaffold. Its molecular formula is C₂₀H₁₃Br, with a molecular weight of 333.23 g/mol . The compound features a rigid three-bladed propeller structure, where a bromine atom is substituted at the 9-position of the central bridgehead carbon (Figure 1). This structural motif imparts unique steric and electronic properties, making it valuable in materials science and organic synthesis.
The synthesis of this compound has been achieved via the Cristol–Firth modification of the Hunsdiecker reaction, which involves treating a carboxylic acid precursor with bromine in the presence of mercury(II) oxide.
Vorbereitungsmethoden
Cycloaddition-Based Synthesis of the Benzenoanthracene Core
The 9,10-dihydro-9,10-[1, benzenoanthracene scaffold is typically constructed via Diels-Alder reactions or anthracene functionalization. A one-pot method developed by Guernelli et al. (2002) involves heating 1,4-dimethoxyanthracene with methoxyhydroquinone, silver oxide (Ag₂O), and zinc iodide (ZnI₂) in toluene at reflux . The reaction proceeds through a quinone intermediate, forming 2,5,8-trimethoxy-9,10-dihydro-9,10- benzenoanthracene-1,4-dione (Fig. 1A). This approach achieves moderate yields (50–65%) and demonstrates the role of methoxy groups in directing regioselectivity.
Alternative routes employ anthracene derivatives as dienes. For example, Justin Thomas et al. (2005) utilized 9,10-dibromoanthracene in palladium-catalyzed couplings to introduce aryl amines, though this method targets functionalization rather than core synthesis .
Regioselective Bromination Strategies
N-Bromosuccinimide (NBS)-Mediated Bromination
Bromination of the benzenoanthracene core at the 9-position is achieved using NBS under radical or electrophilic conditions. In a seminal study, treatment of 2-methoxy-9,10-dihydro-9,10- benzenoanthracene-1,4,5,8-tetrone with NBS in carbon tetrachloride (CCl₄) at 80°C yielded 2-bromo-3-methoxy-9,10-dihydro-9,10- benzenoanthracene-1,4,5,8-tetrone (87% yield) . The methoxy group at C2 directs bromination to C9 via electronic effects, as confirmed by X-ray crystallography .
Reaction Conditions:
-
Substrate: 2-Methoxy-9,10-dihydro-9,10- benzenoanthracene-1,4,5,8-tetrone
-
Reagent: NBS (1.2 equiv)
-
Solvent: CCl₄
-
Temperature: 80°C
-
Yield: 87%
Bromination via Palladium Catalysis
Palladium-mediated cross-coupling offers an alternative route. Saravanan et al. (2024) synthesized 2-(10-bromoanthracen-9-yl)-N-phenylaniline using 9,10-dibromoanthracene, diphenylamine, Pd₂(dba)₃, and 1,1′-ferrocenediyl-bis(diphenylphosphine) in toluene . While this method targets aryl amine derivatives, adapting the protocol by replacing diphenylamine with a hydrogen source could yield the parent brominated compound.
Reaction Conditions:
-
Substrate: 9,10-Dibromoanthracene
-
Catalyst: Pd₂(dba)₃ (0.5 mol%)
-
Ligand: 1,1′-Ferrocenediyl-bis(diphenylphosphine) (5 mol%)
-
Base: Sodium tert-butoxide (1.2 equiv)
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
-
Yield: 70% (for analogous compounds)
One-Pot Synthesis and Functionalization
A streamlined one-pot synthesis combines core formation and bromination. Heating 1,4-dimethoxyanthracene with methoxyhydroquinone, Ag₂O, ZnI₂, and NBS in toluene produces 9-bromo-9,10-dihydro-9,10- benzenoanthracene derivatives directly . This method avoids isolating intermediates, improving efficiency (overall yield: 45–55%).
Comparative Analysis of Synthetic Methods
Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
NBS Bromination | Methoxy-substituted precursor | NBS, CCl₄, 80°C | 87% | High regioselectivity | Requires functionalized precursor |
Palladium Catalysis | 9,10-Dibromoanthracene | Pd₂(dba)₃, ligand, NaOtBu | 70% | Versatile for derivatives | Complex setup, costly catalysts |
One-Pot Synthesis | 1,4-Dimethoxyanthracene | Ag₂O, ZnI₂, NBS, toluene | 55% | No intermediate isolation | Moderate yield |
Mechanistic Insights and Optimization
Role of Methoxy Directing Groups
Methoxy groups at C2 and C5 enhance bromination regioselectivity by deactivating specific positions via electron donation. Density functional theory (DFT) calculations suggest that the methoxy group’s lone pairs stabilize transition states at C9, favoring bromine insertion .
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve NBS solubility but increase side reactions. Nonpolar solvents like CCl₄ or toluene minimize byproducts but require higher temperatures (80–110°C) . Optimal bromination occurs at 80°C, balancing reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 9,10-dihydroanthracene.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Biologische Aktivität
9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene is a brominated derivative of triptycene, a compound noted for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHBr
- Molecular Weight : 333.22 g/mol
- CAS Number : 21192-04-1
These properties contribute to its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its bromine atoms and aromatic structure. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- DNA Interaction : Similar to other anthracycline derivatives, it can induce DNA cleavage and affect nucleic acid synthesis, which is crucial in cancer therapy.
Antitumor Activity
Research has identified several antitumor compounds derived from substituted 9,10-dihydro-9,10-[1,2]benzenoanthracenes. Notably:
- Lead Compounds : Six lead antitumor compounds have been identified among various substituted derivatives. These include compounds with bisquinone functionalities that demonstrate significant cytotoxicity against cancer cell lines.
Compound Code | IC50 (nM) | Mechanism of Action |
---|---|---|
TT24 | 48 | Induces DNA fragmentation via caspase activation |
Daunorubicin | 25 | Inhibits DNA synthesis |
TT24 exhibits similar potency to daunorubicin against L1210 tumor cells but with the added advantage of blocking purine and pyrimidine nucleoside transport, enhancing its therapeutic efficacy .
Case Studies
- Antileukemic Activity : In vitro studies have shown that certain derivatives maintain effectiveness against daunorubicin-resistant tumor sublines. This suggests potential for overcoming drug resistance in leukemia therapies .
- DNA Cleavage Studies : Experiments using agarose gel electrophoresis demonstrated that the ability of these compounds to induce DNA fragmentation is concentration-dependent and can be influenced by exposure time .
Comparative Studies
Comparative analyses with other halogenated derivatives reveal that the presence of bromine atoms significantly alters the reactivity and biological activity of the compounds. For instance:
Compound Type | Key Features |
---|---|
2,6,14-Tribromo Derivatives | Enhanced enzyme inhibition and cytotoxicity |
Iodinated Compounds | Different binding affinities and reactivity profiles |
The unique properties imparted by bromination make these compounds particularly useful in synthetic applications and biological research .
Q & A
Basic Research Questions
Q. What are the optimized synthetic methods for preparing 9-bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene, and what key experimental parameters must be controlled?
The compound can be synthesized via bromination of anthracene derivatives using bromodimethylsulfonium bromide (BDMS) under mild conditions. Key parameters include:
- Reagent stoichiometry : A 2.4:1 molar ratio of BDMS to anthracene ensures complete bromination .
- Solvent selection : Dichloromethane (CH₂Cl₂) is preferred due to its inertness and compatibility with BDMS .
- Safety measures : HBr gas is generated during the reaction; a NaOH trap and fume hood are mandatory .
- Reaction monitoring : TLC analysis (e.g., silica gel, hexane/ethyl acetate) tracks progress, with product isolation via vacuum filtration .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Use multi-technique characterization:
- ¹H NMR : Peaks at δ 8.60 (4H, aromatic) and 7.66 (4H, aromatic) confirm the anthracene core .
- Melting point : A sharp mp of 222–224°C indicates high purity .
- GC-MS : Compare retention indices and fragmentation patterns with NIST reference data (e.g., Kovats index on nonpolar columns) .
- Elemental analysis : Verify Br content (~31% by mass) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard classification : Classified as a mutagen (H341) and skin/eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a ventilated area .
- Waste disposal : Neutralize HBr byproducts with NaOH before disposal .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and steric properties of the anthracene core in cross-coupling reactions?
The bromine atom acts as a directing group, enabling regioselective Suzuki-Miyaura or Ullmann couplings. Computational studies (e.g., DFT) show:
- Electron withdrawal : The Br substituent reduces electron density at C10, favoring nucleophilic attack at C9 .
- Steric effects : The bulky anthracene framework limits accessibility, requiring ligands like Pd(PPh₃)₄ for efficient coupling .
Experimental validation via X-ray crystallography (e.g., C–Br bond length: ~1.89 Å) confirms electronic effects .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Exothermicity : Large-scale BDMS reactions risk thermal runaway. Use jacketed reactors with temperature control (<25°C) .
- Byproduct management : HBr gas must be scrubbed efficiently; continuous flow systems improve scalability .
- Purification : Column chromatography is impractical for >10g batches. Recrystallization from toluene/ethanol (3:1 v/v) yields >95% purity .
Q. How do structural modifications (e.g., deuteration) affect the compound’s utility in photophysical studies?
Deuterated analogs (e.g., 9-bromoanthracene-d9) enable precise tracking in:
- Fluorescence quenching : Reduced vibrational interference enhances resolution in time-resolved spectroscopy .
- Isotope effects : Deuteration at C9 shifts NMR signals (e.g., ¹H → ²H), aiding mechanistic studies of H/D exchange .
Q. Methodological Resources
Q. Contradictions and Resolutions
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogen-Substituted Triptycenes
9-Chloro-9,10-dihydro-9,10-[1,2]benzenoanthracene
- Molecular Formula : C₂₀H₁₃Cl
- Molecular Weight : 288.8 g/mol
- CAS : 793-40-8
- Key Differences :
2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- Molecular Formula : C₂₀H₈Br₆
- Molecular Weight : 727.71 g/mol
- CAS : 55805-81-7
- Key Differences: Six bromine atoms at positions 2, 3, 6, 7, 14, and 15 create a highly electron-deficient core, suitable for explosive solid-state reactions (e.g., Bergman cycloaromatization) . Applications include the synthesis of 3D porous organic networks for energy storage, contrasting with the mono-bromo compound’s use in chiral resolution or pharmaceutical intermediates .
Functionalized Triptycene Derivatives
Trip-MQ (9,10-Dihydro-9,10-[1,2]benzenoanthracene-13,16-dione)
- Molecular Formula : C₂₀H₁₂O₂
- Synthesis: Refluxing anthracene with 1,4-benzoquinone in acetic acid (62% yield) .
- Applications : As a redox-active polymer precursor for electrochemical energy storage , leveraging its diketone groups for charge transfer .
9-(2-Nitrovinyl)-9,10-dihydro-9,10-[1,2]benzenoanthracene (20d)
- Molecular Formula : C₂₂H₁₆N₂O₂
- Synthesis : Reaction of benzenediazonium-2-carboxylate with nitrovinylanthracene derivatives (30% yield) .
- Applications : Intermediate for nitroalkane reduction to amines (e.g., 20e: 80% yield via NaBH₄ reduction) .
Bioactive Triptycene Derivatives
TT24 (Antitumor Bisquinone)
- Structure: 2-Bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone
- Bioactivity: IC₅₀: 48 nM against L1210 leukemia cells, comparable to daunorubicin (25 nM) . Mechanism: Induces apoptotic DNA fragmentation via caspase activation and nucleoside transport inhibition .
- Comparison: Unlike the mono-bromo compound, TT24’s bisquinone and bromo-methoxy substitutions enable dual anticancer mechanisms, highlighting the impact of functional group diversity .
Data Tables
Table 2. Bioactivity Comparison
Eigenschaften
IUPAC Name |
1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROKCVTEYMWHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165385 | |
Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-55-3 | |
Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.